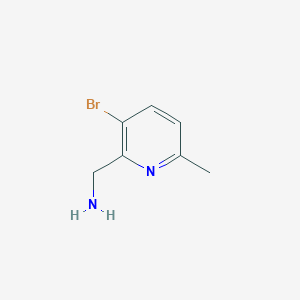

(3-Bromo-6-methylpyridin-2-YL)methanamine

描述

Structural Significance and Synthetic Utility of Pyridine-2-ylmethanamine Derivatives

The structural significance of pyridine-2-ylmethanamine derivatives lies in their dual functionality. The pyridine (B92270) nitrogen and the primary amine nitrogen can chelate to metal centers, making them valuable ligands in coordination chemistry. nih.govjscimedcentral.com This property is exploited in the development of catalysts and materials with unique electronic and photophysical properties. nih.gov

In medicinal chemistry, the pyridine-2-ylmethanamine scaffold is a key pharmacophore. The pyridine ring can engage in various non-covalent interactions with biological targets, while the aminomethyl group provides a point for further molecular elaboration, allowing for the fine-tuning of pharmacological properties. bldpharm.com Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents. acs.org For instance, substituted pyridine carboxamide derivatives have shown potent urease inhibitory activity, which is relevant for treating infections caused by ureolytic bacteria. researchgate.net Furthermore, specific derivatives have been developed as highly selective agonists for serotonin (B10506) receptors, demonstrating the scaffold's utility in designing drugs for central nervous system disorders. bldpharm.com

The synthetic utility of these compounds is broad. The primary amine can readily react with various electrophiles, such as aldehydes, ketones, and acid chlorides, to form imines, amides, and other functional groups. This reactivity is fundamental to building more complex molecules. For example, 2-(aminomethyl)pyridines can undergo cyclocondensation reactions with nitroalkanes to form imidazo[1,5-a]pyridines, a class of fused heterocyclic compounds with their own distinct biological profiles. nih.govbeilstein-journals.org

Overview of (3-Bromo-6-methylpyridin-2-YL)methanamine as a Key Synthetic Intermediate

This compound is a specialized building block within the broader class of pyridine-2-ylmethanamine derivatives. While detailed, publicly available research on its specific applications is limited, its structure suggests significant potential as a synthetic intermediate. The presence of a bromine atom at the 3-position is particularly noteworthy. Halogenated pyridines are crucial precursors in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. mdpi.com

The bromine atom on this compound can be readily substituted with a variety of carbon-based or other functional groups, allowing for the introduction of molecular diversity. This makes it an attractive starting material for creating libraries of compounds for drug discovery screening. The methyl group at the 6-position can influence the molecule's electronic properties and steric environment, which can in turn affect its reactivity and the properties of its downstream products.

While specific reaction schemes starting from this compound are not widely documented in the literature, the utility of closely related compounds is well-established. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) is used in palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.com Similarly, the synthesis of 2-Bromo-6-methylaminopyridine has been explored for the creation of advanced ligands for extended metal atom chains (EMACs). georgiasouthern.edu These examples underscore the synthetic potential of the brominated methylpyridine scaffold. The aminomethyl group at the 2-position provides a reactive handle for subsequent chemical modifications, as described in the previous section.

Table 1: Physicochemical Properties of Related Pyridine Intermediates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound hydrochloride | 2708286-39-7 | C₇H₁₀BrClN₂ | 237.53 |

| (6-Bromo-3-methylpyridin-2-yl)methanamine | 1417653-27-0 | C₇H₉BrN₂ | 201.07 |

| 3-Bromo-2-chloro-6-methylpyridine | 185017-72-5 | C₆H₅BrClN | 206.47 |

Note: Data for the hydrochloride salt is provided for the primary compound of interest as it is a common form for handling and stability.

Historical Context and Evolution of Research on Pyridine-2-ylmethanamine Systems

The study of pyridine and its derivatives has a rich history dating back to the 19th century. The first isolation of a pyridine base, picoline, was achieved by Anderson in 1846. researchgate.net The structure of pyridine was later determined independently by Wilhelm Körner in 1869 and James Dewar in 1871. A landmark in synthetic chemistry was the first synthesis of pyridine by William Ramsay in 1876, who combined acetylene (B1199291) and hydrogen cyanide in a red-hot iron tube. researchgate.net

Research into functionalized pyridines, such as the pyridine-2-ylmethanamine scaffold, gained momentum in the 20th century with the advancement of organic synthesis and the growing interest in heterocyclic compounds for medicinal applications. The parent compound, 2-picolylamine (or (pyridin-2-yl)methanamine), is typically prepared by the hydrogenation of 2-cyanopyridine, a method that became widely accessible with the development of modern catalytic processes. wikipedia.org

The evolution of research has seen a shift from the synthesis of simple, unsubstituted scaffolds to the creation of highly functionalized and multi-substituted derivatives. This progression has been driven by the need for molecules with specific electronic, steric, and pharmacological properties. Patents from the late 20th and early 21st centuries describe various methods for preparing complex pyridine-2-yl-methylamine derivatives for use as antidepressants and analgesics. google.com The development of new synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, has been instrumental in expanding the chemical space accessible from halogenated pyridine precursors like this compound. mdpi.com More recently, research has focused on the application of these scaffolds in creating sophisticated ligands for coordination chemistry, with applications in materials science and catalysis. jscimedcentral.comnih.govresearchgate.net This historical trajectory highlights a continuous drive toward greater molecular complexity and functional diversity, built upon the foundational chemistry of the pyridine ring.

Structure

3D Structure

属性

分子式 |

C7H9BrN2 |

|---|---|

分子量 |

201.06 g/mol |

IUPAC 名称 |

(3-bromo-6-methylpyridin-2-yl)methanamine |

InChI |

InChI=1S/C7H9BrN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,4,9H2,1H3 |

InChI 键 |

UGQKCBFNLLLJCT-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC(=C(C=C1)Br)CN |

产品来源 |

United States |

Synthetic Methodologies for 3 Bromo 6 Methylpyridin 2 Yl Methanamine and Its Structural Analogues

Strategies for the Construction of the Pyridine (B92270) Core with Bromine and Methyl Substituents

The foundational step in the synthesis is the creation of a pyridine ring bearing both a bromine atom and a methyl group at specific positions (3-bromo and 6-methyl, respectively). This requires precise control of substitution patterns on the aromatic heterocycle.

The functionalization of pyridine rings is governed by the electronic properties of the ring and any existing substituents. Electrophilic aromatic substitution on pyridine is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. However, when substitutions do occur, they are typically directed to the 3- and 5-positions. The directing influence of substituents already on the ring is crucial for achieving regioselectivity. For instance, electron-donating groups can activate the ring and direct incoming electrophiles to ortho and para positions relative to themselves.

Electrophilic aromatic bromination is a common method for introducing bromine onto aromatic rings. georgiasouthern.edu The choice of brominating agent and reaction conditions can significantly influence the regioselectivity of the reaction. georgiasouthern.edu For pyridine and its derivatives, achieving high regioselectivity can be challenging. One advanced strategy involves the N-oxidation of the pyridine ring. The resulting pyridine N-oxide is more susceptible to electrophilic substitution. Baran et al. have demonstrated a highly regioselective C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source under mild conditions. bldpharm.com Another approach involves a one-pot bromination of aromatic amines, where an aniline (B41778) is treated with n-butyllithium and trimethyltin (B158744) chloride, followed by bromine, to yield a para-substituted bromoaniline with high selectivity. nih.gov A multi-step synthesis for 3-bromo-5-methylpyridine (B130446) involves the bromination of 3-amino-5-methylpyridine (B1272045) after forming a salt with an acid and then adding liquid bromine and a sodium nitrite (B80452) solution.

A key strategy in synthesizing complex molecules is the preparation of versatile precursors that can be elaborated in subsequent steps. For the target molecule, substituted pyridines such as 2-bromo-6-methylpyridine (B113505) and its derivatives are critical intermediates. There are several established routes to these precursors.

One common method to synthesize 2-bromo-6-methylpyridine starts from 2-amino-6-methylpyridine. The process involves a Sandmeyer-type reaction where the amino group is diazotized in the presence of hydrobromic acid and bromine at low temperatures, followed by the introduction of sodium nitrite. Subsequent neutralization with sodium hydroxide (B78521) yields the desired 2-bromo-6-methylpyridine in high yield. Other derivatives can be synthesized from different starting materials. For example, 2-bromo-6-methylaminopyridine can be prepared by reacting 2,6-dibromopyridine (B144722) with methylamine (B109427) in a pressure tube at high temperature.

The table below summarizes various synthetic preparations for key pyridine precursors.

| Starting Material | Reagents | Product | Yield |

| 2-Amino-6-methylpyridine | 1. HBr, Br₂2. NaNO₂3. NaOH | 2-Bromo-6-methylpyridine | 95% |

| 2,6-Dibromopyridine | Methylamine | 2-Bromo-6-methylaminopyridine | 54.1% |

| 2,6-Dibromopyridine | Ethylamine | 2-Bromo-6-ethylaminopyridine | 52.4% |

| 6-Amino-2-methylpyridine | 1. Diazotization2. Bromination3. Oxidation | 6-Bromo-2-pyridinecarboxylic acid | High |

Introduction and Functionalization of the Aminomethyl Moiety

Once the 3-bromo-6-methylpyridine core or a suitable precursor is synthesized, the next critical phase is the introduction of the aminomethyl group (-CH₂NH₂) at the 2-position. Several classical and modern organic chemistry transformations can be employed for this purpose.

A reliable route to primary amines is through the reduction of carboxylic acid derivatives, particularly amides. This pathway begins with the oxidation of the methyl group at the 2-position of a precursor like 6-bromo-2-methylpyridine to a carboxylic acid. The resulting 6-bromo-2-pyridinecarboxylic acid can then be converted into a more reactive species, such as an ester or an acid chloride, to facilitate the formation of an amide.

The conversion of the carboxylic acid to the corresponding primary amide (carboxamide) is typically achieved by reacting it with ammonia, often after activation. The final step is the reduction of the amide to the aminomethyl group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation, successfully converting pyridinyl carboxamides to their corresponding aminomethyl derivatives.

Synthetic Pathway Overview:

Oxidation: Pyridine-CH₃ → Pyridine-COOH

Amidation: Pyridine-COOH → Pyridine-CONH₂

Reduction: Pyridine-CONH₂ → Pyridine-CH₂NH₂

Reductive amination is a highly efficient method for forming amines from carbonyl compounds (aldehydes or ketones). This reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ to the amine. To synthesize the target compound via this route, a 3-bromo-6-methylpyridine-2-carboxaldehyde precursor would be required.

The reaction involves condensing the aldehyde with an amine source, such as ammonia, to form an imine, which is then reduced. A variety of reducing agents can be used, with the choice depending on the substrate's sensitivity and desired reaction conditions. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are popular choices because they are mild enough to not reduce the starting aldehyde but are effective at reducing the intermediate imine/iminium ion. An alternative mild protocol uses a pyridine-borane complex in methanol (B129727) with 4 Å molecular sieves, which act as a dehydrating agent and catalyst for imine formation.

Perhaps the most direct route to the (3-Bromo-6-methylpyridin-2-YL)methanamine is through the reduction of the corresponding nitrile, 3-bromo-6-methylpyridine-2-carbonitrile. The nitrile group serves as a stable and accessible precursor to the aminomethyl group.

The conversion of the nitrile to the primary amine is a standard transformation that can be accomplished using several powerful reducing agents.

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel, Palladium (Pd), or Platinum (Pt). It is often considered a "green" method and is widely used in industrial processes.

Metal Hydride Reduction: Complex metal hydrides are very effective for nitrile reduction. Lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF) or diethyl ether is a common choice that readily reduces nitriles to primary amines.

This methodology offers a straightforward final step to access the target compound from its nitrile precursor.

Advanced Coupling and C-H Functionalization Approaches

The synthesis of this compound and its derivatives has been significantly advanced by modern catalytic methods. These approaches offer high efficiency and selectivity, enabling the precise modification of the pyridine core. Key strategies include leveraging visible-light for C-H alkylation, employing transition-metal catalysts for cross-coupling reactions at the halogenated position, and developing novel methods for direct C-H functionalization of the electron-deficient pyridine ring.

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for forming carbon-carbon bonds under mild conditions. wikipedia.org This methodology is particularly effective for the C-H alkylation of pyridine derivatives to produce structural analogues of pyridin-2-ylmethanamine (B45004). rsc.orglookchem.com These reactions typically proceed without the need for transition metals, relying on photocatalysts that, upon light absorption, can initiate radical-based transformations. rsc.org

A notable strategy involves a radical-radical cross-coupling between hydroxamic acid derivatives and pyridine derivatives. rsc.org This metal-free protocol utilizes visible light to generate alkyl radicals that can be coupled to the pyridine ring, affording a direct route to pyridin-2-ylmethanamine derivatives. rsc.org The reaction conditions are mild and demonstrate a broad substrate scope with excellent functional group tolerance. rsc.org

Another advanced approach utilizes N-alkoxypyridinium salts, which can be photochemically cleaved to generate alkoxy radicals. researchgate.net These radicals can then participate in a cascade process, including a 1,5-hydrogen atom transfer (HAT), to form a nucleophilic alkyl radical at a remote C(sp3)–H bond. ibs.re.kr This alkyl radical subsequently adds to a pyridinium (B92312) salt, achieving a selective remote C(sp3)–H pyridylation. ibs.re.kr Such methods are valuable for the late-stage functionalization of complex molecules. ibs.re.krnih.gov

| Pyridine Substrate | Alkylating Agent Precursor | Photocatalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine Derivative | Hydroxamic Acid Derivative | Visible Light, Metal-Free | C2-Alkylated Pyridine | Varies | rsc.org |

| N-Alkoxypyridinium Salt | Internal Alkane C-H Bond | Quinolinone Catalyst, Blue LEDs | Remote C(sp3)-H Pyridylation Product | Up to 70% | ibs.re.kr |

| N-Alkoxypyridinium Ion | Alkane (e.g., Cyclohexane) | fac-Ir(ppy)3, Blue Light | C2-Alkylated Pyridine | Good to Excellent | lookchem.comresearchgate.net |

The bromine atom at the C3 position of the this compound scaffold serves as a versatile synthetic handle for diversification through transition-metal-catalyzed cross-coupling reactions. eie.gr Palladium-catalyzed reactions are particularly prominent due to their high activity, selectivity, and tolerance for a wide range of functional groups. mdpi.com Among these, the Suzuki-Miyaura and Sonogashira couplings are fundamental for creating C(sp2)-C(sp2) and C(sp2)-C(sp) bonds, respectively. eie.grmdpi.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds. wikipedia.org For analogues of this compound, the 3-bromo substituent can be coupled with various aryl- or vinyl-boronic acids to introduce diverse functionalities. researchgate.net The reaction conditions are generally mild, and the boronic acid reagents are often stable, commercially available, and have low toxicity. organic-chemistry.org

| Bromo-pyridine Substrate | Boronic Acid/Ester | Catalyst System | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromopyridine | Potassium Phenyltrifluoroborate | Pd(OAc)2 | K2CO3 / Water | 3-Phenylpyridine | High | researchgate.net |

| 9-Benzyl-6-chloropurine | Phenylboronic Acid | Pd(PPh3)4 | Na2CO3 / Toluene | 9-Benzyl-6-phenylpurine | Good | researchgate.net |

| Aryl Bromide | Arylboronic Acid | Pd(OAc)2 / PCy3 | K3PO4 / Toluene | Biaryl Compound | Varies | organic-chemistry.org |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically co-catalyzed by palladium and copper complexes and requires a base, such as an amine, which often serves as the solvent. organic-chemistry.org This reaction is the most effective method for synthesizing alkynyl-substituted heterocycles. By applying this methodology to this compound, the 3-bromo group can be substituted with a wide array of terminal alkynes. This introduces an alkynyl moiety that can serve as a precursor for further synthetic transformations. Studies on the Sonogashira coupling of 2-amino-3-bromopyridines have shown that the reaction proceeds with high efficiency for various terminal alkynes, yielding the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields. scirp.org

| Alkyne Partner | Catalyst System | Solvent/Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(CF3COO)2 / PPh3 / CuI | DMF / Et3N | 100°C | 96% | scirp.org |

| 1-Hexyne | Pd(CF3COO)2 / PPh3 / CuI | DMF / Et3N | 100°C | 85% | scirp.org |

| 3,3-Dimethyl-1-butyne | Pd(CF3COO)2 / PPh3 / CuI | DMF / Et3N | 100°C | 72% | scirp.org |

| Ethynyltrimethylsilane | Pd(CF3COO)2 / PPh3 / CuI | DMF / Et3N | 100°C | 93% | scirp.org |

Direct C–H functionalization is a highly desirable synthetic strategy due to its atom economy and potential to streamline synthetic routes by avoiding pre-functionalized substrates. rsc.org However, the pyridine ring is inherently electron-deficient, which makes it resistant to classical electrophilic aromatic substitution and challenging to functionalize directly. researchgate.netnih.gov The nitrogen atom deactivates the ring, and reactions that do occur often require harsh conditions. researchgate.net

Modern synthetic chemistry has introduced innovative strategies to overcome these challenges. nih.gov One approach involves the temporary dearomatization of the pyridine ring to form a more reactive, electron-rich intermediate like a dihydropyridine, which can then react with an electrophile before being re-aromatized. researchgate.net

Another advanced method involves the activation of pyridine through the formation of phosphonium (B103445) salts. nih.gov Palladium-catalyzed electrophilic functionalization of these easily accessible pyridine-derived quaternary phosphonium salts enables the facile incorporation of diverse carbon-based fragments. nih.gov This strategy is not limited to arylation but also allows for the introduction of alkenyl, alkynyl, and allyl groups onto the pyridine core. A silver salt additive is often crucial for this transformation, acting as a transmetalation mediator to facilitate the transfer of the pyridyl group to the palladium intermediate. nih.gov These emerging techniques provide powerful pathways for the regioselective functionalization of pyridine C-H bonds under milder conditions than previously possible. nih.gov

Chemical Reactivity and Transformations of 3 Bromo 6 Methylpyridin 2 Yl Methanamine

Reactivity at the Bromo Substituent

The carbon-bromine bond on the pyridine (B92270) ring is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. Direct nucleophilic substitution of the bromo group is less common due to the electronic properties of the pyridine ring at the 3-position.

The bromo substituent at the C-3 position of the pyridine ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org For (3-Bromo-6-methylpyridin-2-YL)methanamine, a Suzuki coupling would replace the bromine atom with an aryl, heteroaryl, or vinyl group. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The unprotected primary amine on the side chain may require consideration, but Suzuki reactions are often tolerant of various functional groups. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Applying this to this compound would result in the synthesis of 3-alkynyl-6-methyl-2-(aminomethyl)pyridine derivatives. The reactivity of aryl bromides in Sonogashira couplings is generally good, though sometimes requiring higher temperatures than corresponding aryl iodides. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. organic-chemistry.org In the context of this compound, the bromo substituent can react with a variety of amines (alkyl, aryl, or heterocyclic) to introduce a new amino group at the C-3 position. Careful selection of the palladium catalyst and phosphine (B1218219) ligand is crucial for achieving high yields and broad substrate scope. wikipedia.orgyoutube.com

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Typical Catalysts & Reagents |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboronic acid/ester (R-B(OR)₂) | Aryl-Aryl, Aryl-Vinyl | Pd(PPh₃)₄, Pd(OAc)₂, SPhos; Base (e.g., K₂CO₃, Cs₂CO₃) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Aryl-Alkynyl | Pd(PPh₃)₂Cl₂, CuI; Amine Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Aryl-Nitrogen | Pd₂(dba)₃, Pd(OAc)₂; Ligands (e.g., BINAP, XPhos); Base (e.g., NaOt-Bu) |

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a viable pathway for introducing nucleophiles, but its efficiency is highly dependent on the position of the leaving group. The pyridine nitrogen acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the ortho (2-) and para (4-) positions. youtube.comyoutube.com At these positions, the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate and facilitating the reaction. youtube.comlibretexts.org

However, this compound has the bromo leaving group at the meta (3-) position relative to the ring nitrogen. Nucleophilic attack at this position does not allow for direct resonance stabilization of the resulting negative charge by the nitrogen atom. youtube.com Consequently, the standard addition-elimination SNAr mechanism is significantly less favorable at the 3-position compared to the 2- and 4-positions. youtube.comnih.gov While some substitutions at the 3-position of pyridines can occur under harsh conditions or via alternative mechanisms such as the formation of pyridyne intermediates, these are generally not as common or efficient for substrates like the one .

Transformations Involving the Aminomethyl Group

The primary aminomethyl group (-CH₂NH₂) is a versatile functional handle that readily undergoes a variety of classical amine reactions.

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile, enabling straightforward N-alkylation and N-acylation reactions.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the generated acid leads to the formation of secondary and tertiary amines. The reaction proceeds via a standard SN2 mechanism. Over-alkylation to form quaternary ammonium (B1175870) salts is possible if excess alkylating agent is used.

N-Acylation: The aminomethyl group reacts readily with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form stable amide derivatives. mdpi.comresearchgate.netrsc.org This reaction is often used to introduce a wide variety of functional groups or as a protecting strategy for the amine.

Primary amines, such as the aminomethyl group in the title compound, undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orgnih.gov The reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond. libretexts.orgnih.gov This reaction is reversible and can be driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. quora.com The resulting Schiff bases can be valuable intermediates themselves or can be reduced to form stable secondary amines.

Beyond simple acylation, the aminomethyl group can participate in other bond-forming reactions to create amide and urea (B33335) linkages.

Amidation: As discussed in N-acylation, this reaction forms an amide bond and is one of the most common transformations for primary amines.

Ureafication: The nucleophilic aminomethyl group readily adds to the electrophilic carbon of isocyanates (R-N=C=O) to form N,N'-disubstituted ureas. asianpubs.orgresearchgate.net This reaction is typically fast and high-yielding, providing a direct route to urea derivatives which are important motifs in medicinal chemistry and materials science. Similarly, reaction with isothiocyanates yields the corresponding thiourea (B124793) derivatives. researchgate.net

Table 2: Common Reactions of the Aminomethyl Group

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride (RCOCl) / Anhydride (B1165640) ((RCO)₂O) | Amide |

| Schiff Base Formation | Aldehyde (R'CHO) / Ketone (R'₂CO) | Imine (Schiff Base) |

| Ureafication | Isocyanate (R-NCO) | Urea |

| Thiourea Formation | Isothiocyanate (R-NCS) | Thiourea |

Reactivity of the Pyridine Nitrogen and Ring System of this compound

The chemical behavior of this compound is dictated by the interplay of its substituents on the pyridine core. The pyridine nitrogen, with its lone pair of electrons, is a site of basicity and nucleophilicity. The pyridine ring itself is electron-deficient compared to benzene (B151609), which influences its susceptibility to electrophilic and nucleophilic attack. The bromo, methyl, and methanamine groups further modulate the reactivity of the ring through their electronic and steric effects.

Pyridine N-Oxidation and Rearrangements

The resulting N-oxide of a substituted pyridine can activate the ring for further reactions. For instance, pyridine N-oxides can undergo rearrangements, a notable example being the Boekelheide reaction. This reaction involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines in the presence of an acylating agent like trifluoroacetic anhydride. wikipedia.org The mechanism proceeds through an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a [3.3]-sigmatropic rearrangement. wikipedia.org Although the this compound has a methanamine group at the 2-position instead of a simple methyl group, analogous rearrangements could potentially be explored.

Furthermore, the presence of the N-oxide group can direct subsequent substitutions. Pyridine N-oxides have been shown to facilitate the synthesis of 2-aminopyridines through reactions with activated isocyanides. nih.govnih.gov

Table 1: Potential Reactivity of this compound N-Oxide

| Reaction Type | Potential Outcome | Reagents | Notes |

| N-Oxidation | Formation of the corresponding N-oxide | Peroxy acids (e.g., m-CPBA) | General method for pyridine N-oxidation. |

| Rearrangement | Formation of a substituted pyridyl carbinol derivative | Acylating agents (e.g., TFAA) | Analogous to the Boekelheide reaction. wikipedia.org |

| Amination | Introduction of an amino group at the 2-position | Activated isocyanides | Based on known reactions of pyridine N-oxides. nih.govnih.gov |

Electrophilic Aromatic Substitution on the Pyridine Core

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org When substitution does occur, it typically favors the 3- and 5-positions (meta-directing) to avoid placing a positive charge on the nitrogen atom in the intermediate carbocation. quora.com

In the case of this compound, the outcome of an electrophilic aromatic substitution would be determined by the combined directing effects of the existing substituents:

Pyridine Nitrogen: Strongly deactivating and meta-directing.

Bromo Group: Deactivating but ortho-, para-directing. libretexts.org

Methyl Group: Activating and ortho-, para-directing.

Methanamine Group: Activating and ortho-, para-directing.

Given the presence of multiple activating groups, it is plausible that electrophilic substitution could be achieved under specific conditions. The most activating group generally dictates the position of substitution. pearson.com In this molecule, the methanamine and methyl groups are activating. The methanamine at C2 would direct towards C3 (already substituted) and C5. The methyl group at C6 would direct towards C5. The bromo group at C3 would direct towards C2 (already substituted) and C4. Therefore, the C5 position appears to be the most likely site for electrophilic attack due to the converging directing effects of the methanamine and methyl groups. However, the steric hindrance from the adjacent methyl group at C6 might also influence the outcome.

Table 2: Predicted Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect | Favored Position(s) |

| Pyridine Nitrogen | 1 | Deactivating | Meta | 3, 5 |

| Methanamine | 2 | Activating | Ortho, Para | 3, 5 |

| Bromo | 3 | Deactivating | Ortho, Para | 2, 4 |

| Methyl | 6 | Activating | Ortho, Para | 5 |

Base-Catalyzed Isomerization Studies of Bromopyridines

Recent studies have shown that 3-bromopyridines can undergo base-catalyzed isomerization. This transformation is proposed to proceed through a pyridyne intermediate. The isomerization can be utilized in tandem with nucleophilic aromatic substitution to achieve unconventional selectivity, for instance, the 4-selective substitution of 3-bromopyridines.

This "halogen dance" reaction involves the migration of the halogen atom to an adjacent position. For 3-bromopyridines, the formation of a 3,4-pyridyne intermediate can lead to the formation of a 4-bromopyridine (B75155) isomer. This isomerization provides a pathway to functionalize the pyridine ring at positions that are not directly accessible through conventional substitution reactions. While these studies have not been specifically conducted on this compound, the principles of base-catalyzed isomerization of bromopyridines suggest that this compound could potentially undergo similar transformations under basic conditions.

Derivatization and Functionalization Strategies Utilizing 3 Bromo 6 Methylpyridin 2 Yl Methanamine

Synthesis of Complex Nitrogen Heterocycles

Design and Synthesis of Fused Polycyclic Systems

The bifunctional nature of (3-Bromo-6-methylpyridin-2-YL)methanamine, with its nucleophilic amine and the electrophilic carbon bearing the bromine, suggests its potential as a precursor for the synthesis of fused polycyclic systems. Intramolecular cyclization reactions, possibly following an initial intermolecular reaction at either the amine or the bromo position, could theoretically lead to the formation of novel heterocyclic scaffolds. For instance, reaction of the primary amine with a bifunctional reagent could set the stage for a subsequent intramolecular cyclization onto the pyridine (B92270) ring. However, no specific studies demonstrating such transformations have been identified.

Incorporation into Bridged and Spirocyclic Architectures

The synthesis of bridged and spirocyclic architectures requires specific spatial arrangements of reactive functional groups. While one could envision multi-step synthetic sequences starting from this compound to construct such complex three-dimensional structures, there is no published research to illustrate these specific applications.

Generation of Chemically Diverse Scaffolds for Library Synthesis

In principle, the two reactive sites on this compound could be orthogonally functionalized to generate a library of diverse compounds. For example, the amine could be acylated with a variety of carboxylic acids, while the bromo group could be subjected to a Suzuki coupling with a range of boronic acids. This would, in theory, allow for the rapid generation of a large number of distinct molecules. A hypothetical library synthesis is outlined in the table below.

| Step | Reaction | Reagents | Potential Diversity |

| 1 | Acylation of the primary amine | Diverse carboxylic acids, acid chlorides, or anhydrides | Introduction of various R1 groups |

| 2 | Suzuki cross-coupling at the bromo position | Various aryl or heteroaryl boronic acids | Introduction of various R2 groups |

However, no concrete examples of such a library synthesis using this compound have been found in the reviewed literature.

Exploration of Regioselectivity and Stereoselectivity in Derivatization

The study of regioselectivity would be pertinent if there were multiple competing reactive sites. In the case of this compound, the primary amine and the bromo-substituted carbon are distinct, and their reactivity is generally predictable. Stereoselectivity would become a factor if, for example, a chiral center were introduced during the derivatization process. While such transformations are conceivable, there are no specific research findings to report on the regioselective or stereoselective derivatization of this particular compound.

Coordination Chemistry of 3 Bromo 6 Methylpyridin 2 Yl Methanamine and Its Derivatives

Ligand Design and Synthesis for Metal Complexation

The design and synthesis of ligands derived from (3-bromo-6-methylpyridin-2-yl)methanamine are pivotal for their successful application in coordination chemistry. The inherent structural features of this molecule, namely the pyridine (B92270) ring and the aminomethyl group, provide a foundation for creating ligands with tailored electronic and steric properties.

Bidentate and Multidentate Pyridine-Amine Ligand Architectures

This compound serves as a classic bidentate ligand, coordinating to a metal center through the nitrogen atoms of the pyridine ring and the primary amine. This N,N'-chelation forms a stable five-membered ring, a common motif in coordination chemistry. The bromine and methyl substituents on the pyridine ring can be strategically manipulated to fine-tune the ligand's properties.

Building upon this fundamental bidentate structure, more complex multidentate ligands can be synthesized. For instance, the primary amine group offers a reactive handle for the introduction of additional donor moieties. Reaction with molecules containing other coordinating groups, such as additional pyridine rings or other heteroaromatics, can lead to the formation of tridentate or tetradentate ligands. These higher denticity ligands can enforce specific coordination geometries around the metal center, which is crucial for controlling its reactivity and catalytic activity. The synthesis of such polydentate ligands often involves coupling reactions to extend the molecular framework. unam.mx

| Ligand Architecture | Description | Potential Coordination Modes |

| Bidentate | The parent this compound acts as a simple N,N'-chelating ligand. | Chelation through the pyridine and amine nitrogens. |

| Tridentate | Derivatives with an additional donor group attached to the amine nitrogen. | Meridional or facial coordination depending on the linker. |

| Tetradentate | More complex structures with two additional donor sites, often forming a tripodal or linear arrangement. | Can encapsulate the metal ion, providing high stability. |

Incorporation of Chiral Moieties into Ligand Frameworks

For applications in asymmetric catalysis, the introduction of chirality into the ligand framework is essential. Chiral moieties can be incorporated into derivatives of this compound in several ways. One common strategy is to use chiral amines or alcohols in the synthesis of more complex ligands, thereby creating a chiral environment around the metal center. Another approach involves the resolution of racemic ligand mixtures to isolate the desired enantiomer. The presence of a chiral backbone can effectively control the stereochemical outcome of catalytic reactions. researchgate.net

Synthesis and Characterization of Transition Metal Complexes (e.g., Cu(II), Zn(II), Pd(II), Ir(III), Rh(III), Fe(II) Complexes)

The coordination of this compound and its derivatives to various transition metals has been explored, leading to a diverse range of complexes with interesting structural and electronic properties. The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Below is a table summarizing representative transition metal complexes that could be formed with ligands based on the this compound framework, based on known complexes with similar pyridine-amine ligands.

| Metal Ion | Typical Coordination Geometry | Characterization Techniques | Potential Applications |

| Cu(II) | Distorted octahedral, Square pyramidal, Square planar researchgate.netmdpi.com | X-ray crystallography, EPR spectroscopy, UV-Vis | Catalysis, Bioinorganic chemistry |

| Zn(II) | Tetrahedral, Octahedral researchgate.netias.ac.in | X-ray crystallography, NMR spectroscopy | Lewis acid catalysis, Luminescent materials |

| Pd(II) | Square planar acs.orgnih.gov | X-ray crystallography, NMR spectroscopy | Cross-coupling reactions |

| Ir(III) | Octahedral | X-ray crystallography, NMR spectroscopy | Photoredox catalysis, OLEDs |

| Rh(III) | Octahedral | X-ray crystallography, NMR spectroscopy | Hydrogenation, Hydroformylation |

| Fe(II) | Octahedral, Tetrahedral researchgate.netresearchgate.net | X-ray crystallography, Mössbauer spectroscopy, Magnetic susceptibility | Spin-crossover materials, Oxidation catalysis |

Fundamental Studies on Ligand-Metal Interactions and Electronic Structure

Understanding the nature of the ligand-metal bond is fundamental to predicting and controlling the properties of the resulting complexes. The pyridine-amine ligand framework engages in sigma-donation from the nitrogen lone pairs to the metal center. The electronic properties of the ligand, influenced by the bromo and methyl substituents, can modulate the strength of this interaction. For instance, the electron-withdrawing nature of the bromine atom can affect the electron density on the pyridine nitrogen, thereby influencing the ligand field strength.

Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure of these complexes. mdpi.com These calculations can help to rationalize experimental observations, such as spectroscopic data and reactivity, and can be used to predict the properties of yet-to-be-synthesized complexes.

Catalytic Applications of Pyridine-Amine Metal Complexes in Organic Transformations

Metal complexes bearing pyridine-amine ligands have emerged as powerful catalysts in a variety of organic transformations. The modular nature of the this compound scaffold allows for the systematic tuning of the catalyst's steric and electronic properties to optimize its performance for a specific reaction.

Palladium complexes of pyridine-amine ligands have shown significant activity in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. acs.orgnih.gov These reactions are fundamental for the formation of carbon-carbon bonds in organic synthesis. The ligand plays a crucial role in stabilizing the active palladium species and facilitating the elementary steps of the catalytic cycle. For example, the basicity of the pyridine ligand can influence the efficiency of the catalytic conversion. nih.gov Similarly, iron and copper complexes are explored for their catalytic activity in oxidation and atom transfer radical polymerization reactions. researchgate.net The development of chiral versions of these catalysts is of particular interest for enantioselective synthesis.

| Catalytic Reaction | Metal Catalyst | Role of the Ligand |

| Suzuki-Miyaura Coupling | Pd(II) | Stabilizes the active Pd(0) species, influences reductive elimination. acs.orgnih.gov |

| Heck Coupling | Pd(II) | Controls the regioselectivity and efficiency of the reaction. acs.org |

| Oxidation Reactions | Fe(II), Cu(II) | Modulates the redox potential of the metal center. |

| Asymmetric Hydrogenation | Rh(III), Ir(III) | Provides a chiral environment to control stereoselectivity. |

Theoretical and Computational Investigations of 3 Bromo 6 Methylpyridin 2 Yl Methanamine and Its Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of (3-Bromo-6-methylpyridin-2-YL)methanamine. wikipedia.org These theoretical methods, particularly Density Functional Theory (DFT), are employed to model the molecule's geometry and electron distribution. researchgate.netresearchgate.net A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to perform structure optimization. researchgate.netresearchgate.net This process determines the most stable three-dimensional arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles.

The electronic properties of the molecule are further explored by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

Table 1: Representative Calculated Properties for a Pyridine (B92270) Derivative

| Property | Representative Value |

|---|---|

| Optimized Energy (Hartree) | -2936.4687 |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.1 |

| HOMO-LUMO Gap (eV) | 5.4 |

Note: The data in this table is representative of values obtained for a similar substituted pyridine molecule through DFT calculations and serves as an illustrative example. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways from reactants to products. This involves locating and characterizing the transition states, which are the high-energy intermediates that connect reactants and products. wikipedia.org

The study of reaction pathways allows for a detailed understanding of the step-by-step process of a chemical transformation. wikipedia.org Computational methods can be used to calculate the activation energies associated with different potential mechanisms, thereby determining the most favorable route. This information is crucial for optimizing reaction conditions and predicting the outcome of new reactions.

For instance, in reactions such as nucleophilic substitution or cross-coupling, computational modeling can elucidate the role of catalysts and the stereochemistry of the products. The insights gained from these models can guide the design of more efficient synthetic strategies.

Prediction of Reactivity and Selectivity in Chemical Transformations

The electronic parameters derived from quantum chemical calculations are instrumental in predicting the reactivity and selectivity of this compound. The distribution of electron density, for example, can indicate which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are often used to visualize these electron-rich and electron-poor regions. researchgate.net

The energies of the frontier molecular orbitals (HOMO and LUMO) are also key predictors of reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net These values can be used to predict how the molecule will interact with other reagents.

Furthermore, computational studies can help in understanding the regioselectivity and stereoselectivity of reactions. By comparing the activation energies of different reaction pathways leading to various isomers, it is possible to predict which product will be formed preferentially. This predictive power is invaluable in the synthesis of complex molecules where multiple outcomes are possible.

In Silico Design of Novel Derivatized Structures

The insights gained from theoretical and computational studies of this compound can be leveraged for the in silico design of novel derivatives with tailored properties. By modifying the parent structure and computationally evaluating the properties of the new molecules, researchers can screen for candidates with enhanced activity or desired characteristics before undertaking their synthesis. nih.gov

For example, in the context of drug discovery, computational methods can be used to design derivatives that exhibit improved binding affinity to a biological target. This is often achieved through molecular docking studies, which predict the preferred orientation of a molecule when bound to a receptor. researchgate.net

Structure-activity relationship (SAR) studies, which correlate the structural features of a molecule with its biological activity, can also be guided by computational analyses. nih.gov By understanding how modifications to the chemical structure affect properties such as electronic distribution and steric hindrance, it is possible to rationally design new compounds with optimized performance. This approach accelerates the discovery process and reduces the need for extensive experimental work.

Analytical and Spectroscopic Methodologies in Research on 3 Bromo 6 Methylpyridin 2 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For (3-Bromo-6-methylpyridin-2-YL)methanamine, ¹H and ¹³C NMR would provide critical information about the hydrogen and carbon environments, respectively. The expected ¹H NMR spectrum would reveal distinct signals for the methyl protons, the aminomethyl protons, and the two aromatic protons on the pyridine (B92270) ring, with their chemical shifts and coupling patterns confirming the substitution pattern. Similarly, ¹³C NMR would show characteristic peaks for each unique carbon atom in the molecule.

However, a thorough search of scientific databases and literature reveals a lack of published, peer-reviewed studies presenting the specific ¹H or ¹³C NMR spectral data for this compound.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. In the analysis of this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its exact molecular mass and, consequently, its elemental formula (C₇H₉BrN₂). The presence of the bromine atom would be readily identifiable from the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) in the mass spectrum.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the methyl and aromatic groups, C=N and C=C stretching of the pyridine ring, and the C-Br stretching frequency.

A detailed search for experimental IR spectroscopic data for this compound in scientific publications and spectral databases did not yield specific absorption frequencies.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. An X-ray crystal structure of this compound would provide invaluable insight into its molecular geometry.

At present, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation, identification, and quantification of chemical compounds, and are routinely used to assess the purity of research chemicals. The choice between HPLC and GC for the analysis of this compound would depend on its volatility and thermal stability. These techniques would be employed to separate the target compound from any starting materials, byproducts, or other impurities.

While these are standard procedures for quality control in chemical synthesis and procurement, specific chromatograms or detailed analytical methods (e.g., column type, mobile phase, flow rate, detector type) for the purity assessment of this compound are not documented in the available scientific literature.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Routes

Future research will likely prioritize the development of environmentally benign methods for synthesizing (3-Bromo-6-methylpyridin-2-YL)methanamine. Traditional multi-step syntheses of complex pyridines often involve hazardous reagents, harsh conditions, and significant waste generation. The principles of green chemistry offer a framework for overcoming these challenges. acsgcipr.orgrasayanjournal.co.in

Key opportunities include:

One-Pot and Multicomponent Reactions (MCRs): Designing MCRs that can construct the substituted pyridine (B92270) core in a single step would dramatically improve efficiency. researchgate.net Such strategies reduce solvent usage, minimize purification steps, and increase atom economy. acsgcipr.org Research could focus on novel cyclization strategies using readily available, less toxic starting materials.

Use of Greener Solvents and Catalysts: A shift away from conventional volatile organic solvents towards greener alternatives like water, ethanol, or ionic liquids is a critical goal. rasayanjournal.co.inbiosynce.com Furthermore, replacing heavy-metal catalysts with more abundant and less toxic alternatives, such as iron-based catalysts, presents a promising research avenue for pyridine synthesis. rsc.org

Renewable Feedstocks: Long-term research could explore pathways to synthesize pyridine precursors from biomass, aligning with the principles of a circular economy and reducing reliance on petrochemical sources.

| Green Chemistry Approach | Potential Benefit for Synthesis | Relevant Research Area |

| Multicomponent Reactions | Higher atom economy, reduced waste, fewer steps. acsgcipr.org | Design of novel cyclocondensation strategies. |

| Eco-Friendly Solvents | Reduced environmental impact and improved process safety. rasayanjournal.co.in | Application of aqueous media or bio-solvents. |

| Earth-Abundant Catalysts | Lower cost, reduced toxicity, and greater sustainability. rsc.org | Iron-catalyzed cyclization and functionalization. |

| Microwave/Ultrasound Assistance | Faster reaction times, higher yields, lower energy use. rasayanjournal.co.inresearchgate.net | Process optimization for energy efficiency. |

Integration into Flow Chemistry and Automation for Scalable Synthesis

For the industrial and large-scale academic application of this compound and its derivatives, transitioning from traditional batch synthesis to continuous flow processes is a significant opportunity. Flow chemistry offers superior control over reaction parameters, enhanced safety, and improved scalability. seqens.commdpi.com

Emerging research directions in this area include:

Development of Continuous Flow Protocols: Adapting the key synthetic steps for the formation and functionalization of the molecule to a continuous flow setup. This would involve optimizing parameters such as residence time, temperature, and reagent mixing to maximize yield and purity. nih.gov Flow chemistry can make hazardous reactions safer by minimizing the volume of reactive intermediates at any given time. seqens.com

Automated Synthesis Platforms: Integrating flow reactors with automated platforms can enable high-throughput synthesis and rapid optimization. fu-berlin.descripps.edu Such systems can be used to create libraries of derivatives by systematically varying reaction partners, which is highly valuable for drug discovery and materials science. nih.govresearchgate.net This approach accelerates the discovery of new compounds with desired properties.

Telescoped Synthesis: Designing multi-step syntheses that can be "telescoped" in a continuous flow system without the need for intermediate isolation and purification. nih.gov This approach significantly reduces processing time, solvent waste, and production costs, leading to a more efficient and sustainable manufacturing process. seqens.comresearchgate.net

Exploration of Advanced Catalytic Cycles with Pyridine-Amine Ligands

The structure of this compound, featuring a pyridine nitrogen and an adjacent aminomethyl group, makes it an ideal candidate for use as a bidentate N,N-ligand, often referred to as a picolylamine-type ligand. nih.gov The exploration of its coordination chemistry and application in catalysis is a major area of opportunity.

Future research could investigate:

Synthesis of Novel Transition Metal Complexes: The compound can be used to synthesize new complexes with various transition metals (e.g., palladium, nickel, copper, iron). tcu.edunih.gov The electronic properties of the ligand can be tuned by the electron-withdrawing bromine atom, while the methyl group provides steric influence. These factors can be systematically studied to understand their effect on the geometry and stability of the resulting metal complexes.

Application in Homogeneous Catalysis: These new complexes could be tested as catalysts in a range of organic transformations. Picolylamine-based ligands have shown promise in C-C bond-forming reactions like the Suzuki and Heck couplings. nih.gov The unique steric and electronic profile of this specific ligand could lead to catalysts with novel reactivity or selectivity.

Development of Heterogeneous Catalysts: Immobilizing the ligand or its metal complexes onto solid supports, such as magnetic nanoparticles or polymers, could lead to the development of recyclable and environmentally friendly heterogeneous catalysts. nih.gov This approach combines the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous systems.

| Metal Complex Feature | Potential Catalytic Application | Rationale |

| Electronically Modified Pyridine Ring | Cross-coupling reactions (e.g., Suzuki, Heck). nih.gov | The bromo-substituent alters the electron density on the metal center, potentially enhancing catalytic activity. |

| Chiral Derivatives | Asymmetric synthesis. | The amine group provides a handle for introducing chirality, enabling enantioselective catalysis. |

| Immobilized Complexes | Green and sustainable chemical processes. nih.gov | Facilitates catalyst recovery and reuse, reducing metal contamination in products. |

Applications in Advanced Materials Science and Supramolecular Chemistry

The distinct functional groups on this compound make it a highly promising building block for the construction of advanced materials and complex supramolecular assemblies. The pyridine nitrogen, amine group, and bromine atom can all participate in specific non-covalent interactions.

Emerging opportunities include:

Halogen Bonding in Crystal Engineering: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites (like the pyridine nitrogen of another molecule) to direct the formation of ordered crystalline structures. mdpi.comresearchgate.net This allows for the rational design of co-crystals and molecular solids with specific architectures and properties. nih.govnih.gov

Hydrogen-Bonded Networks: The primary amine group is an excellent hydrogen bond donor, while the pyridine nitrogen is an acceptor. This combination can be used to assemble molecules into predictable one-, two-, or three-dimensional networks through robust hydrogen bonding synthons. mdpi.com

Coordination Polymers and MOFs: When used as a ligand, the molecule can link metal centers to form coordination polymers or metal-organic frameworks (MOFs). The bromo-substituent offers a site for post-synthetic modification, allowing for the tuning of the properties of the resulting material. Picolinamide-based ligands have been used to create one- and two-dimensional coordination polymers. researchgate.net

Photoresponsive Materials: The pyridine moiety is a component of photoresponsive molecules like azopyridines. mdpi.com Future work could involve incorporating this scaffold into larger systems to create materials that respond to light, with potential applications in molecular switches and light-driven devices.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Bromo-6-methylpyridin-2-YL)methanamine, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, bromo-pyridine derivatives react with methylamine or formaldehyde under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Temperature : Moderate heating (60–80°C) minimizes side reactions .

- Catalyst : Use Lewis acids (e.g., ZnCl₂) to accelerate amine coupling .

Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Monitor by TLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. The methyl group at C6 appears as a singlet (~δ 2.3 ppm), while the methanamine protons resonate as a broad triplet (~δ 3.7 ppm) due to NH₂ coupling .

- IR Spectroscopy : Confirm NH₂ stretches (~3350 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 187.04 confirms the molecular formula C₇H₉BrN₂ .

Advanced Research Questions

Q. How can regioselectivity challenges in nucleophilic substitution reactions be addressed?

- Methodological Answer : The bromine atom at C3 is sterically hindered by the adjacent methyl group. To enhance reactivity:

- Base selection : Use non-nucleophilic bases (e.g., K₂CO₃) to deprotonate the amine without competing with substitution .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity by uniform heating .

- Computational modeling : DFT calculations predict transition-state energies to identify favorable reaction pathways (e.g., using Gaussian09 with B3LYP/6-31G**) .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts) may arise from solvent effects or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

- X-ray crystallography : Validate molecular geometry and hydrogen-bonding patterns .

- Dynamic NMR : Probe conformational exchange in solution (e.g., variable-temperature studies) .

Q. How can the compound’s interaction with biological targets (e.g., 5-HT1A receptors) be systematically studied?

- Methodological Answer :

- Radioligand binding assays : Use [³H]-8-OH-DPAT as a competitive ligand. Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) .

- Molecular docking (AutoDock Vina) : Simulate binding poses to identify key residues (e.g., Ser159, Asp116) involved in hydrogen bonding .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogen substitution at C3) to correlate structural changes with receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。